2-Dodecylhexadecanal
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Overview
Description
2-Dodecylhexadecanal is an organic compound with the molecular formula C28H56O. It is a long-chain aldehyde, characterized by its significant length and the presence of an aldehyde functional group. This compound is part of the fatty aldehyde family, which are known for their long hydrocarbon chains and terminal aldehyde groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylhexadecanal typically involves the oxidation of the corresponding alcohol, 2-Dodecylhexadecan-1-ol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic dehydrogenation of the corresponding alcohol. This process is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: 2-Dodecylhexadecanoic acid.
Reduction: 2-Dodecylhexadecan-1-ol.
Substitution: Various substituted alcohols and other derivatives depending on the nucleophile used.
Scientific Research Applications
2-Dodecylhexadecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and surfactants.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-Dodecylhexadecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can affect protein function and signaling pathways. Additionally, its long hydrocarbon chain allows it to integrate into lipid bilayers, influencing membrane fluidity and function.
Comparison with Similar Compounds
Hexadecanal: A shorter chain aldehyde with similar chemical properties but different biological activities.
Octadecanal: Another long-chain aldehyde with a slightly longer hydrocarbon chain, leading to different physical and chemical properties.
Uniqueness: 2-Dodecylhexadecanal is unique due to its specific chain length and the presence of the aldehyde functional group, which confer distinct physical, chemical, and biological properties. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Properties
CAS No. |
922163-81-3 |
---|---|
Molecular Formula |
C28H56O |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-dodecylhexadecanal |
InChI |
InChI=1S/C28H56O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29)25-23-21-19-17-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI Key |
NDPQZBGPZJNEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C=O |
Origin of Product |
United States |
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